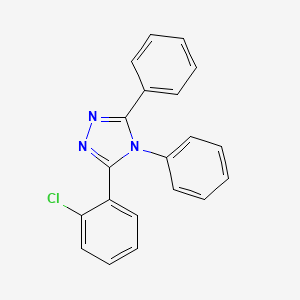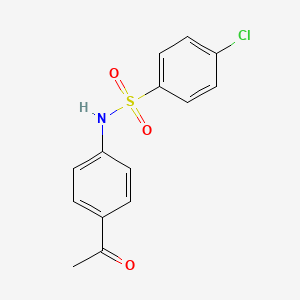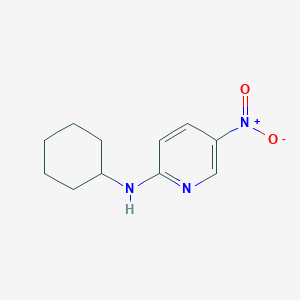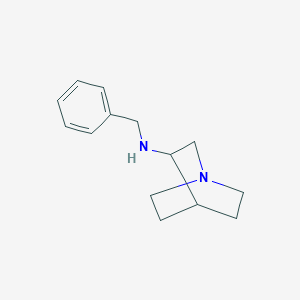
2-Cloro-4,8-dimetilquinolina
Descripción general
Descripción
2-Chloro-4,8-dimethylquinoline: is an organic compound with the molecular formula C11H10ClN . It belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth and eighth positions on the quinoline ring. It is a solid at room temperature with a melting point of approximately 65-67°C .
Aplicaciones Científicas De Investigación
2-Chloro-4,8-dimethylquinoline has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,8-dimethylquinoline can be achieved through various methods. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds under reflux conditions .
Another method involves the cyclization of 2-chloroaniline with acetone in the presence of a catalyst like copper powder. The reaction mixture is heated to reflux, and the product is isolated through distillation .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-4,8-dimethylquinoline often involves large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Major Products:
Substitution: 2-Amino-4,8-dimethylquinoline or 2-Thio-4,8-dimethylquinoline.
Oxidation: 2-Chloro-4,8-dimethylquinoline-3-carboxylic acid.
Reduction: 2-Chloro-4,8-dimethyltetrahydroquinoline.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,8-dimethylquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication and repair processes. The chlorine atom and methyl groups may enhance its binding affinity to specific targets, contributing to its biological activity .
Comparación Con Compuestos Similares
4-Chloro-2,8-dimethylquinoline: Similar structure but with the chlorine atom at the fourth position.
4,7-Dichloroquinoline: Contains two chlorine atoms at the fourth and seventh positions.
2,4-Dimethylquinoline: Lacks the chlorine atom but has two methyl groups at the second and fourth positions.
Uniqueness: 2-Chloro-4,8-dimethylquinoline is unique due to the specific positioning of the chlorine atom and methyl groups, which can influence its reactivity and biological activity. The presence of the chlorine atom at the second position makes it a valuable intermediate for further chemical modifications and enhances its potential as a pharmaceutical precursor .
Propiedades
IUPAC Name |
2-chloro-4,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXMKQZURGJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959934 | |
| Record name | 2-Chloro-4,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-17-5 | |
| Record name | 3913-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)


